molecular formula C14H17Cl3N2S B11936567 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride CAS No. 882865-05-6

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride

Cat. No.: B11936567
CAS No.: 882865-05-6
M. Wt: 351.7 g/mol
InChI Key: HIWXQHWNJBHNER-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is a chemical compound with the molecular formula C14H17Cl3N2S and a molecular weight of 351.728 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride typically involves the reaction of 6-chloroquinoline with 4-piperidinethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperidinylthio group makes it a valuable compound for various research applications .

Properties

CAS No.

882865-05-6

Molecular Formula

C14H17Cl3N2S

Molecular Weight

351.7 g/mol

IUPAC Name

6-chloro-4-piperidin-4-ylsulfanylquinoline;dihydrochloride

InChI

InChI=1S/C14H15ClN2S.2ClH/c15-10-1-2-13-12(9-10)14(5-8-17-13)18-11-3-6-16-7-4-11;;/h1-2,5,8-9,11,16H,3-4,6-7H2;2*1H

InChI Key

HIWXQHWNJBHNER-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl

Origin of Product

United States

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